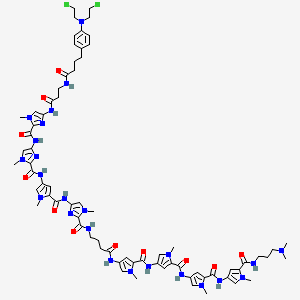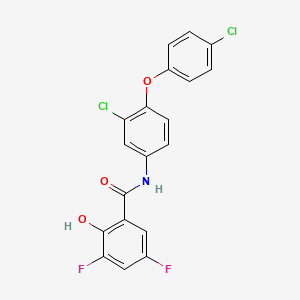
SiR-Hoechst
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SiR-Hoechst, also known as silicon rhodamine Hoechst, is a far-red fluorescent DNA probe. It is widely used for live-cell imaging of cell nuclei in interphase and chromosomes during mitosis. This compound is particularly valued for its minimal cytotoxicity and compatibility with super-resolution microscopy, making it a powerful tool for visualizing dynamic cellular processes in real-time .
Vorbereitungsmethoden
SiR-Hoechst is synthesized by conjugating silicon rhodamine (SiR) with the DNA minor groove binder bisbenzimide (Hoechst). The synthetic route involves the preparation of SiR followed by its conjugation with Hoechst under specific reaction conditions. The industrial production methods for this compound involve large-scale synthesis of the individual components followed by their conjugation and purification to achieve high specificity and low background .
Analyse Chemischer Reaktionen
SiR-Hoechst primarily undergoes binding reactions with DNA. The binding of this compound to DNA results in a significant increase in fluorescence intensity, which is a key feature for its use in live-cell imaging. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions. The major product formed from its reaction with DNA is a highly fluorescent DNA-bound complex .
Wissenschaftliche Forschungsanwendungen
SiR-Hoechst has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying DNA interactions and dynamics.
Biology: Extensively used in live-cell imaging to visualize nuclei and chromosomes, study mitosis, chromatin biology, and DNA damage response.
Medicine: Applied in cancer research to study chromosomal abnormalities and DNA damage in cancer cells.
Industry: Utilized in the development of diagnostic tools and imaging technologies .
Wirkmechanismus
SiR-Hoechst exerts its effects by binding to the minor groove of DNA. This binding suppresses the interaction between the fluorophore and the surrounding environment, leading to a significant increase in fluorescence upon DNA binding. The compound is excited by far-red light, which avoids the DNA damage typically caused by UV light required for traditional Hoechst dyes. This mechanism allows for high-resolution imaging of DNA in live cells with minimal cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
SiR-Hoechst is unique compared to other DNA stains due to its far-red fluorescence, minimal cytotoxicity, and compatibility with super-resolution microscopy. Similar compounds include:
Hoechst 33258: A blue fluorescent dye used for DNA staining but requires UV light for excitation, which can cause DNA damage.
Hoechst 33342: Similar to Hoechst 33258 but with better cell permeability.
Hoechst 34580: Another variant with similar properties but different excitation/emission spectra.
DAPI (4’,6-diamidino-2-phenylindole): A blue fluorescent DNA stain that also requires UV light for excitation .
This compound stands out due to its far-red excitation, which reduces phototoxicity and allows for longer imaging sessions in live cells.
Eigenschaften
Molekularformel |
C56H59N9O4Si |
|---|---|
Molekulargewicht |
950.2 g/mol |
IUPAC-Name |
2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[4-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butylcarbamoyl]benzoate |
InChI |
InChI=1S/C56H59N9O4Si/c1-62(2)38-14-20-43-50(33-38)70(6,7)51-34-39(63(3)4)15-21-44(51)52(43)45-30-37(12-19-42(45)56(67)68)55(66)57-24-8-9-29-69-41-17-10-35(11-18-41)53-58-46-22-13-36(31-48(46)60-53)54-59-47-23-16-40(32-49(47)61-54)65-27-25-64(5)26-28-65/h10-23,30-34H,8-9,24-29H2,1-7H3,(H3-,57,58,59,60,61,66,67,68) |
InChI-Schlüssel |
VTXFVJRSJCSFQA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9[Si](C1=C8C=CC(=C1)N(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


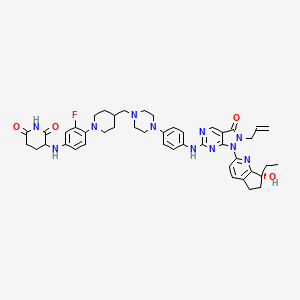
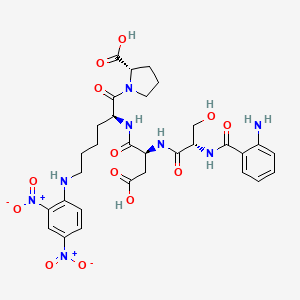
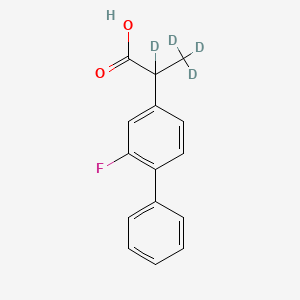
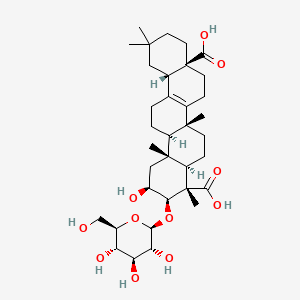
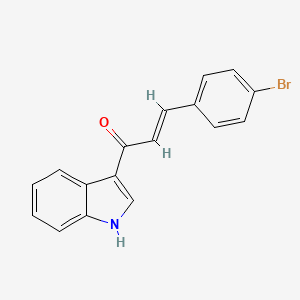
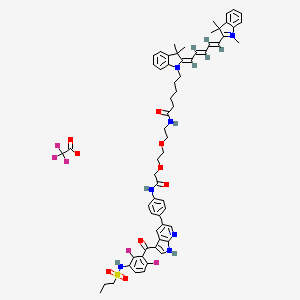
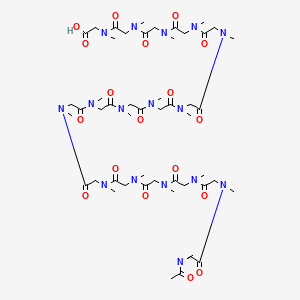

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
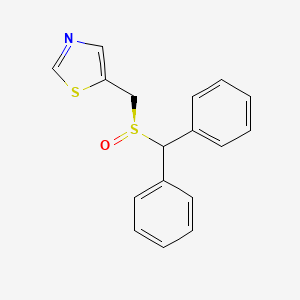
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
